3,6-Dihydro-2h-pyridine-1-carboxylic acid-2-(trimethylsilyl)ethyl ester-5-boronic acid pinacol ester
Overview
Description
3,6-Dihydro-2H-pyridine-1-carboxylic acid-2-(trimethylsilyl)ethyl ester-5-boronic acid pinacol ester is a complex organic compound that has garnered interest in various fields of scientific research. This compound is notable for its unique structure, which includes a pyridine ring, a boronic acid ester, and a trimethylsilyl group. These structural features make it a versatile reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dihydro-2H-pyridine-1-carboxylic acid-2-(trimethylsilyl)ethyl ester-5-boronic acid pinacol ester typically involves multiple steps. One common method starts with the preparation of the pyridine ring, followed by the introduction of the boronic acid ester and the trimethylsilyl group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3,6-Dihydro-2H-pyridine-1-carboxylic acid-2-(trimethylsilyl)ethyl ester-5-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, in Suzuki-Miyaura coupling reactions, the compound can form biaryl products, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
3,6-Dihydro-2H-pyridine-1-carboxylic acid-2-(trimethylsilyl)ethyl ester-5-boronic acid pinacol ester has several scientific research applications:
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of advanced materials and fine chemicals.
Mechanism of Action
The mechanism of action of 3,6-Dihydro-2H-pyridine-1-carboxylic acid-2-(trimethylsilyl)ethyl ester-5-boronic acid pinacol ester involves its ability to participate in various chemical reactions. The boronic acid ester group allows it to form stable complexes with other molecules, facilitating the formation of new chemical bonds. The trimethylsilyl group provides stability and enhances the compound’s reactivity in certain reactions.
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester
- N-Boc-1,2,5,6-tetrahydropyridine-4-boronic acid pinacol ester
Uniqueness
What sets 3,6-Dihydro-2H-pyridine-1-carboxylic acid-2-(trimethylsilyl)ethyl ester-5-boronic acid pinacol ester apart from similar compounds is its unique combination of functional groups. The presence of both the boronic acid ester and the trimethylsilyl group provides a distinct reactivity profile, making it a valuable reagent in synthetic chemistry.
Properties
IUPAC Name |
2-trimethylsilylethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32BNO4Si/c1-16(2)17(3,4)23-18(22-16)14-9-8-10-19(13-14)15(20)21-11-12-24(5,6)7/h9H,8,10-13H2,1-7H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCZXHNJTICOFMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCCN(C2)C(=O)OCC[Si](C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32BNO4Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201104530 | |
Record name | 1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 2-(trimethylsilyl)ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201104530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2304633-77-8 | |
Record name | 1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 2-(trimethylsilyl)ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2304633-77-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 2-(trimethylsilyl)ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201104530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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